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Compound of Interest

Compound Name: Citalopram N-oxide

Cat. No.: B026223

Citalopram N-oxide: A Comprehensive Technical
Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed
antidepressant. Its metabolism in the human body leads to the formation of several
metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive
review of the scientific literature on Citalopram N-oxide, focusing on its chemical properties,
metabolic pathway, and analytical determination. While quantitative pharmacokinetic and
pharmacodynamic data for Citalopram N-oxide are limited in published literature, this
document summarizes the available information and provides detailed hypothetical
experimental protocols to guide further research.

Chemical and Physical Properties

Citalopram N-oxide is a metabolite of citalopram formed through the N-oxidation of the tertiary
amine in the dimethylaminopropyl side chain. Its chemical and physical properties are
summarized in the table below.
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Property Value Source
Molecular Formula C20H21FN20:2 (Calculated)
Molecular Weight 340.39 g/mol (Calculated)

1-(3-(dimethylamino)propyl)-1-
(4-fluorophenyl)-1,3-

Chemical Name ] ] (IUPAC)
dihydroisobenzofuran-5-
carbonitrile N-oxide
CAS Number 63284-72-0 N/A
Appearance White to off-white solid N/A
Solubility Data Not Available N/A
pKa Data Not Available N/A
LogP Data Not Available N/A

Metabolism and Pharmacokinetics

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)

enzyme system. The formation of Citalopram N-oxide is a minor metabolic pathway.

Metabolic Pathway

The N-oxidation of citalopram to Citalopram N-oxide is exclusively mediated by the enzyme

CYP2D6.[1] This is one of several metabolic routes for citalopram, which also include N-

demethylation to desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), and

deamination to a propionic acid derivative.[2]
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Figure 1: Metabolic conversion of Citalopram to Citalopram N-oxide.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for Citalopram N-oxide in human plasma are not readily
available in the scientific literature. Most studies focus on the parent drug, citalopram, and its
major demethylated metabolites. One study that administered radiolabeled citalopram to
healthy male volunteers found that Citalopram N-oxide accounted for approximately 7% of the
total radioactivity recovered in urine over 7 days, indicating it is a minor urinary metabolite.[3]

Table 1: Pharmacokinetic Parameters of Citalopram and its Metabolites
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Didesmethylcit

. Desmethyicital Citalopram N-
Parameter Citalopram alopram .
opram (DCT) oxide
(DDCT)
~50% of ~10% of Data Not
Cmax (plasma) Dose-dependent ] ) )
Citalopram Citalopram Available
Data Not Data Not Data Not
Tmax (plasma) ~4 hours[2] ) ) )
Available Available Available
Data Not Data Not Data Not
AUC (plasma) Dose-dependent ) ) ]
Available Available Available
) Data Not Data Not Data Not
Half-life (t2) ~35 hours[2] ) ) ]
Available Available Available
] ] ~12-23% Data Not
Urinary Excretion ~5% of dose[2] ) ~7% of dose[3]
(unchanged)[1] Available

Pharmacological Activity

The pharmacological activity of Citalopram N-oxide is considered to be significantly less than
that of the parent compound, citalopram. In vitro studies have shown that citalopram is at least
8 times more potent than its metabolites in the inhibition of serotonin reuptake.[2] This suggests
that Citalopram N-oxide does not contribute significantly to the therapeutic effects of
citalopram.

Table 2: Pharmacodynamic Properties

. ] Citalopram N-oxide
Target Citalopram (Ki/lC50)

(Ki/1IC50)
Serotonin Transporter (SERT) High affinity Data Not Available
CYP2D6 Inhibition Weak inhibitor[4] Data Not Available
Negligible inhibition of
Other CYP Isozymes CYP1A2, 2C9, 2C19, 2E1, and Data Not Available

3A4[5]
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Experimental Protocols
Hypothetical Synthesis of Citalopram N-oxide

This protocol describes a potential method for the synthesis of Citalopram N-oxide from
citalopram for use as an analytical standard. The procedure is based on general methods for
N-oxidation of tertiary amines.

Materials:

Citalopram hydrobromide

o m-Chloroperoxybenzoic acid (m-CPBA)

e Dichloromethane (DCM)

» Saturated sodium bicarbonate solution

e Saturated sodium chloride solution (brine)
e Anhydrous magnesium sulfate

« Silica gel for column chromatography

o Ethyl acetate

e Methanol

Procedure:

o Free-basing of Citalopram: Dissolve citalopram hydrobromide in water and adjust the pH to
>10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent such
as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium
sulfate, and evaporate the solvent to obtain citalopram free base as an oil.

» N-oxidation: Dissolve the citalopram free base in dichloromethane. Cool the solution to 0 °C
in an ice bath. Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to
the stirred solution.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated
solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with
saturated sodium bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under
reduced pressure. Purify the crude product by silica gel column chromatography using a
gradient of methanol in ethyl acetate to isolate Citalopram N-oxide.

Characterization: Confirm the identity and purity of the synthesized Citalopram N-oxide
using techniques such as *H NMR, 3C NMR, and high-resolution mass spectrometry
(HRMS).
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Figure 2: Synthetic workflow for Citalopram N-oxide.
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Quantification of Citalopram N-oxide in Human Plasma
by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of citalopram and
its metabolites, including Citalopram N-oxide, in human plasma using liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

e To 100 pL of human plasma in a microcentrifuge tube, add 20 pL of an internal standard
solution (e.g., a deuterated analog of citalopram).

e Add 300 pL of cold acetonitrile to precipitate the proteins.
e Vortex the mixture for 1 minute.
e Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.

» Reconstitute the residue in 100 pL of the mobile phase.
2. LC-MS/MS Analysis:
e Liquid Chromatography (LC):
o Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).

Mobile Phase A: 0.1% formic acid in water.

o

Mobile Phase B: 0.1% formic acid in acetonitrile.

o

[¢]

Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing
to elute the analytes, followed by a re-equilibration step.

Flow Rate: 0.3 mL/min.

[¢]
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o Injection Volume: 5 pL.

o Tandem Mass Spectrometry (MS/MS):
o lonization: Electrospray ionization (ESI) in positive mode.
o Detection: Multiple Reaction Monitoring (MRM).

o MRM Transitions: Specific precursor-to-product ion transitions for citalopram, its
metabolites (including Citalopram N-oxide), and the internal standard would need to be
optimized. For Citalopram N-oxide (m/z 341.1), potential product ions could be
investigated by fragmentation experiments.

3. Data Analysis:

e Quantify the concentration of Citalopram N-oxide by constructing a calibration curve using
known concentrations of the synthesized standard.

o The ratio of the peak area of the analyte to the peak area of the internal standard is plotted
against the concentration.
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Analytical Workflow
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Figure 3: Workflow for quantification of Citalopram N-oxide.
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Conclusion

Citalopram N-oxide is a minor metabolite of citalopram, formed via CYP2D6-mediated N-
oxidation. The available data suggest that it has minimal pharmacological activity and is
excreted in small amounts in the urine. A significant gap exists in the scientific literature
regarding its detailed pharmacokinetic and pharmacodynamic properties. The experimental
protocols provided in this guide offer a starting point for researchers aiming to synthesize and
guantify Citalopram N-oxide, which will be crucial for a more complete understanding of its
role in the overall disposition and effects of citalopram. Further research is warranted to fully
characterize this metabolite and its potential clinical relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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